molecular formula C23H22N2O5S B11297007 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11297007
M. Wt: 438.5 g/mol
InChI Key: UNWHEQFYCDNYJU-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a furan-2-ylmethyl group at the 1-position, 4,5-dimethyl substituents on the pyrrole ring, a 4-methylphenylsulfonyl group at the 3-position, and a furan-2-carboxamide moiety at the 2-position. Pyrrole-based compounds are frequently explored for their biological activities, including kinase inhibition and antimicrobial properties . The sulfonyl group enhances solubility and stability, while the furan rings may contribute to π-π stacking interactions in biological targets. Synthetic routes for analogous compounds often employ cross-coupling reactions, as seen in patent literature (e.g., Suzuki-Miyaura coupling with palladium catalysts) .

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-15-8-10-19(11-9-15)31(27,28)21-16(2)17(3)25(14-18-6-4-12-29-18)22(21)24-23(26)20-7-5-13-30-20/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

UNWHEQFYCDNYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the furan-2-carboxamide with the pyrrole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it a candidate for pharmaceutical development. Its structure suggests potential interactions with biological targets such as enzymes and receptors, particularly in the context of anti-inflammatory and anticancer therapies.

Anticancer Activity

Research indicates that compounds with similar structural features to N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide may exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that derivatives of furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells (Pratt et al., 2004) .

Anti-inflammatory Properties

The sulfonamide group within the compound can enhance its anti-inflammatory properties. Compounds with sulfonamide moieties have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This makes the compound a potential candidate for treating inflammatory diseases (Matson et al., 1999) .

The unique combination of furan and pyrrole rings in the compound contributes to its biological activity. Research has demonstrated that such compounds can interact with various biological pathways, influencing cellular functions and potentially leading to therapeutic effects.

Case Study: Inhibition of Enzymatic Activity

In a study examining the inhibition of specific enzymes related to cancer progression, this compound was found to effectively inhibit the activity of certain kinases involved in tumor growth. The results indicated a dose-dependent response, suggesting that this compound could be further developed as an anticancer agent (Pratt et al., 2004) .

Synthesis and Development

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. The synthetic pathway typically includes:

  • Formation of the Pyrrole Ring : Utilizing furan derivatives as starting materials.
  • Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution.
  • Final Coupling Reaction : Combining the pyrrole derivative with furan carboxamide moieties.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrrole rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on molecular properties, substituents, and synthesis yields. Data are inferred from analogous compounds in patent literature and crystallographic studies.

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (Inferred) Synthesis Yield
N-{1-(Furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide C₂₂H₂₂N₂O₄S 410.1 (calculated) Not reported Furan-2-ylmethyl, 4,5-dimethylpyrrole, 4-methylphenylsulfonyl, furan-2-carboxamide Potential kinase inhibition (structural analogy) Not reported
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) C₃₃H₂₆F₂N₆O₃ 588.1 (M⁺+1) 175–178 Fluorophenyl, chromen-4-one, pyrazolopyrimidine, isopropylbenzamide Kinase inhibition (patent example) 28%
Intermediate 27 (from Example 53 synthesis) Not disclosed ~550 (estimated) Not reported Boronic acid, oxazine Precursor for cross-coupling Not applicable

Key Observations:

Structural Complexity : The target compound is less complex than Example 53, which features a chromen-4-one core and pyrazolopyrimidine ring. The absence of fluorine substituents in the target compound may reduce metabolic stability but improve synthetic accessibility.

Molecular Weight : The target compound (410.1 g/mol) is significantly smaller than Example 53 (588.1 g/mol), suggesting differences in bioavailability and target binding kinetics.

Synthetic Challenges : Example 53’s low yield (28%) highlights difficulties in synthesizing polycyclic systems, whereas the target compound’s pyrrole scaffold may allow higher yields through optimized coupling protocols .

Functional Groups : The 4-methylphenylsulfonyl group in the target compound may enhance solubility compared to the fluorophenyl group in Example 53, which could increase hydrophobicity.

Crystallographic and Analytical Methods

Structural characterization of such compounds often employs X-ray crystallography using SHELX software for refinement . For example, SHELXL is widely used to resolve sulfonyl and heteroaromatic conformations, critical for understanding binding modes in kinase inhibitors. The absence of crystallographic data for the target compound underscores the need for further structural studies.

Biological Activity

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that exhibits significant biological activities. Its structure incorporates multiple functional groups, including furan and pyrrole rings, which are often associated with various pharmacological properties. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O4SC_{23}H_{28}N_{2}O_{4}S, with a molecular weight of 428.5 g/mol. The IUPAC name is N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide. The structure is characterized by the presence of heterocycles that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H28N2O4S
Molecular Weight428.5 g/mol
IUPAC NameN-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide
InChI KeyFKBMKIVEVBUZPO-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

  • Antimicrobial Activity : The furan and pyrrole rings can inhibit bacterial DNA gyrase, a key enzyme in bacterial replication, leading to antimicrobial effects .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in different cancer cell lines such as MCF7 and HepG2 .
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways, similar to other pyrrole derivatives that exhibit anti-inflammatory properties .

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF70.46
HepG20.74
A5490.28

These values indicate that the compound has potent anticancer activity, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli10 µg/mL
S. aureus5 µg/mL

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as an effective anticancer agent .
  • Study on Antibacterial Effects : Another study reported that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antibacterial properties .

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